molecular formula C16H12F2N2O2 B2643975 3,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922131-37-1

3,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2643975
CAS No.: 922131-37-1
M. Wt: 302.281
InChI Key: AKCNMOKGOFYPIM-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a benzamide group, which is a derivative of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Fluorine Atoms:

    Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline derivative and the 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

3,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used as a probe to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the quinoline moiety, making it less effective in certain biological applications.

    N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the fluorine atoms, which may affect its electronic properties and reactivity.

    Quinoline derivatives: Compounds such as quinoline and its derivatives share the quinoline core but may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

3,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of both the quinoline moiety and the 3,4-difluorobenzamide group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3,4-difluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c17-12-4-1-10(8-13(12)18)16(22)19-11-3-5-14-9(7-11)2-6-15(21)20-14/h1,3-5,7-8H,2,6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCNMOKGOFYPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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